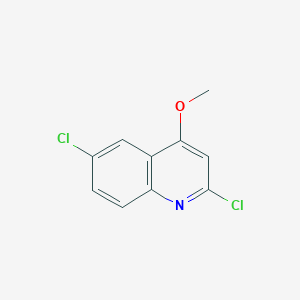

2,6-Dichloro-4-methoxyquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-4-methoxyquinoline is a useful research compound. Its molecular formula is C10H7Cl2NO and its molecular weight is 228.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antibacterial Properties

Recent studies have highlighted the potential of quinoline derivatives, including 2,6-Dichloro-4-methoxyquinoline, as effective antibacterial agents. For instance, quinoline compounds have shown promising activity against Clostridium difficile, a notable pathogen responsible for severe gastrointestinal infections. In vitro tests indicated that certain quinoline derivatives displayed minimum inhibitory concentrations (MICs) as low as 1.0 μg/mL against this bacterium, comparable to traditional antibiotics like Vancomycin .

Antimalarial Activity

Quinoline derivatives are historically significant in the treatment of malaria. Research has indicated that compounds similar to this compound exhibit larvicidal effects on malaria vectors. A study demonstrated that a synthesized quinoline derivative showed lethal toxicity against larval populations of malaria vectors at concentrations ranging from 4.408 µM/mL to 7.958 µM/mL . This suggests that this compound could potentially be developed into an effective anti-malarial agent.

Cancer Research

The quinoline structure is also associated with various anticancer activities. Compounds within this category have been explored for their ability to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of specific kinases and DNA topoisomerases . Given the structural similarities, this compound may exhibit similar properties warranting further investigation.

Agricultural Applications

Insecticidal Activity

This compound has been identified as a chitin synthesis inhibitor, which is crucial for insect development. This characteristic makes it a candidate for use in pest control formulations targeting agricultural pests such as bollworms. The compound's high insecticidal and ovicidal activity suggests its potential as an effective biopesticide .

Synthesis and Formulation

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions that can be optimized for yield and purity. Recent advancements in synthetic methods have improved the efficiency of producing this compound while minimizing byproducts . These methodologies are essential for scaling up production for commercial applications in both pharmaceuticals and agriculture.

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 1.0 | Clostridium difficile |

| Vancomycin | 0.5 | Clostridium difficile |

| Compound from study | ≤ 4.0 | Various Gram-positive bacteria |

Table 2: Insecticidal Efficacy

| Compound | Lethal Concentration (µM/mL) | Target Pest |

|---|---|---|

| This compound | 4.408 - 7.958 | Bollworm larvae |

| Hexaflumuron | Variable | Various insects |

Case Studies

Case Study 1: Antibacterial Efficacy Against C. difficile

In a controlled study involving mice infected with C. difficile, administration of a quinoline derivative led to a significant reduction in bacterial load and symptoms associated with infection. The treated group showed a survival rate increase of 20% compared to controls over five days .

Case Study 2: Insecticidal Application

Field trials utilizing formulations containing chitin synthesis inhibitors demonstrated effective control over bollworm populations in cotton crops, leading to improved yields and reduced pesticide resistance development .

Eigenschaften

Molekularformel |

C10H7Cl2NO |

|---|---|

Molekulargewicht |

228.07 g/mol |

IUPAC-Name |

2,6-dichloro-4-methoxyquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-9-5-10(12)13-8-3-2-6(11)4-7(8)9/h2-5H,1H3 |

InChI-Schlüssel |

BTRIRBCYWHOGRL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.